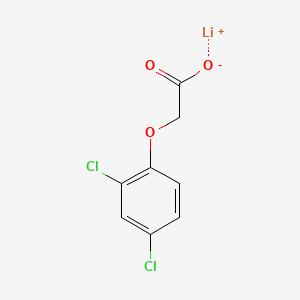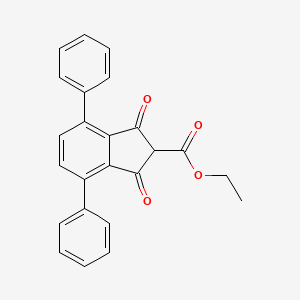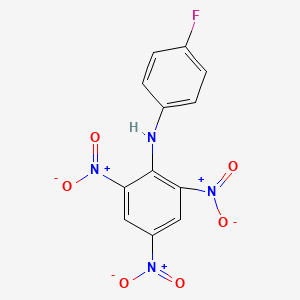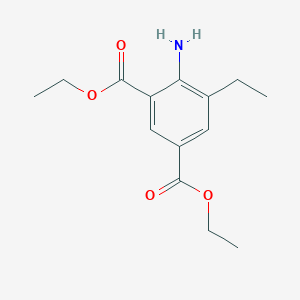
Lithium 2,4-dichlorophenoxyacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium (2,4-dichlorophenoxy)-acetate is a chemical compound derived from 2,4-dichlorophenoxyacetic acid, a well-known herbicide. This compound is characterized by the presence of lithium ions, which can influence its chemical behavior and applications. It is primarily used in scientific research and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium (2,4-dichlorophenoxy)-acetate typically involves the neutralization of 2,4-dichlorophenoxyacetic acid with lithium hydroxide. The reaction can be represented as follows:
2,4-Dichlorophenoxyacetic acid+Lithium hydroxide→Lithium (2,4-dichlorophenoxy)-acetate+Water
This reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure complete neutralization and high yield.
Industrial Production Methods
In industrial settings, the production of lithium (2,4-dichlorophenoxy)-acetate involves large-scale neutralization processes. The reaction is conducted in reactors equipped with temperature and pH control systems to optimize the reaction conditions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
Lithium (2,4-dichlorophenoxy)-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated phenols, while reduction can produce less chlorinated phenoxyacetic acids.
科学研究应用
Lithium (2,4-dichlorophenoxy)-acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential effects on plant growth and development, given its origin from a herbicide.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of its lithium content.
Industry: It is used in the formulation of herbicides and other agricultural chemicals.
作用机制
The mechanism of action of lithium (2,4-dichlorophenoxy)-acetate involves its interaction with specific molecular targets and pathways. The lithium ions can influence various biochemical processes, while the 2,4-dichlorophenoxyacetic acid moiety can affect plant growth by mimicking natural plant hormones. The exact pathways and molecular targets are still under investigation, but they likely involve interactions with cellular signaling pathways and enzymes.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid: The parent compound, widely used as a herbicide.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with similar chemical structure but different chlorine substitution pattern.
Mecoprop (2-(4-chloro-2-methylphenoxy)propionic acid): A related herbicide with a different side chain.
Uniqueness
Lithium (2,4-dichlorophenoxy)-acetate is unique due to the presence of lithium ions, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific research and industrial applications where the effects of lithium are of interest.
属性
CAS 编号 |
3766-27-6 |
|---|---|
分子式 |
C8H5Cl2LiO3 |
分子量 |
227.0 g/mol |
IUPAC 名称 |
lithium;2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C8H6Cl2O3.Li/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;/h1-3H,4H2,(H,11,12);/q;+1/p-1 |
InChI 键 |
WBGFKUKWGNKHTN-UHFFFAOYSA-M |
规范 SMILES |
[Li+].C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-] |
相关CAS编号 |
94-75-7 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11966067.png)
![3-[(2-Aminophenyl)sulfanyl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione](/img/structure/B11966069.png)


![4-Hydroxybenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11966090.png)


![ethyl 2-[3-(4-bromobenzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11966108.png)
![(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966118.png)

![2-(4-Methoxy-phenyl)-3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11966127.png)
![3-Allyl-2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11966130.png)
